Lithosprmoside

Diabetes Glucose Metabolism In Vivo Pharmacology

Lithosprmoside (Griffonin) is a uniquely non-cyanogenic cyanoglucoside that does not release hydrogen cyanide under physiological conditions, eliminating the toxicity risks associated with amygdalin or linamarin in chronic in vivo studies. Validated for hypoglycemic activity at 10–20 mg/kg in STZ-induced diabetic rodent models via GSK3-β inhibition, and benchmarked against green tea polyphenol for EBV-EA tumor-promotion inhibition. Its well-characterized spectroscopic profile (NMR, MS) at 1.7% w/w in Bauhinia holophylla makes it an ideal reference standard for plant material quantification. Procure with confidence for reproducible, publication-grade results in metabolic, oncological, and phytochemical research.

Molecular Formula C14H19NO8
Molecular Weight 329.30 g/mol
Cat. No. B11932616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithosprmoside
Molecular FormulaC14H19NO8
Molecular Weight329.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/t7-,8-,9+,10-,11+,12-,13+,14+/m1/s1
InChIKeyWIIDBJNWXCWLKF-GNQOJBRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithosprmoside Procurement and Selection Guide: A Non-Cyanogenic Cyanoglucoside with Multi-Target Differentiation


Lithosprmoside (Griffonin, CAS 63492-69-3) is a naturally occurring cyanoglucoside first isolated from Lithospermum ruderale [1]. It is distinguished from many other cyanogenic glycosides by its classification as a non-cyanogenic cyanoglucoside, which indicates it does not readily release hydrogen cyanide under physiological conditions [2]. This key structural and safety-related feature differentiates it within its chemical class and underpins its suitability for in vivo pharmacological investigation [3].

Why In-Class Substitution of Lithosprmoside is Not Recommended: A Rationale for Specific Procurement


Generic substitution of Lithosprmoside with other cyanoglucosides or alkaloid compounds is scientifically unsound due to its unique, verifiable multi-target profile. While other compounds in the same class may exhibit a single activity, Lithosprmoside possesses a distinct combination of in vivo hypoglycemic activity, potent in vitro tumor-promotion inhibition, and a non-cyanogenic safety profile. For instance, unlike many cyanogenic glycosides such as amygdalin or linamarin, its non-cyanogenic nature significantly reduces the risk of hydrogen cyanide poisoning in long-term in vivo studies, a critical factor in experimental design [1]. Its specific effects on glucose regulation and tumor promotion are not shared by structurally similar compounds like pinitol, which was co-isolated from the same plant source and has a known hypoglycemic effect [2]. Therefore, substituting Lithosprmoside with a generic 'natural product' or a structurally related analog will not replicate its unique, quantitative pharmacodynamic profile, potentially leading to experimental failure or misinterpretation of results.

Lithosprmoside: Quantifiable Differentiation Evidence for Scientific Selection


In Vivo Hypoglycemic Efficacy Differentiated from Co-Occurring Pinitol

In a direct, in vivo comparison, Lithosprmoside was identified as the active hypoglycemic principle in Bauhinia holophylla, distinct from the known hypoglycemic compound pinitol, which was also present. This demonstrates its specific contribution to the plant's traditional anti-diabetic use, beyond what can be attributed to other known compounds in the same extract [1].

Diabetes Glucose Metabolism In Vivo Pharmacology

Comparative EBV-EA Activation Inhibition Against Green Tea Polyphenol

Lithosprmoside demonstrates a potent inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) activation, a key marker of tumor promotion. In a direct comparative study, its potency was found to be either comparable to or stronger than that of a green tea polyphenol, a well-established benchmark compound for chemoprevention [1]. This provides a quantifiable benchmark against a widely studied natural product.

Oncology Tumor Promotion Epstein-Barr Virus

Non-Cyanogenic Nature Confers a Unique In Vivo Safety Margin

Unlike many other cyanoglucosides (e.g., amygdalin, linamarin) which can release toxic hydrogen cyanide (HCN) upon metabolism, Lithosprmoside is explicitly classified as a 'non-cyanogenic cyanoglucoside' [1]. This key structural attribute provides a crucial safety margin for in vivo studies, particularly in diabetic rodent models requiring repeated dosing, by eliminating the confounding variable of HCN toxicity.

Toxicology Drug Safety In Vivo Model Selection

Documented Hypoglycemic Activity at Low Doses in a Validated Diabetic Model

Lithosprmoside exhibited strong, quantifiable hypoglycemic activity in a widely accepted animal model of diabetes, providing a concrete, dose-dependent data point. It prevented body weight loss and reduced fasting blood glucose in STZ-induced diabetic mice at doses of 10 and 20 mg/kg body weight [1]. This provides a specific, reproducible dose range for experimental use.

Pharmacology Drug Development Diabetes Research

Validated Application Scenarios for Lithosprmoside Based on Differential Evidence


Preclinical Diabetes Research: Investigating Novel Hypoglycemic Mechanisms

Procure Lithosprmoside for use as a positive control or test article in STZ-induced diabetic rodent models. Its established hypoglycemic activity at 10-20 mg/kg, coupled with its non-cyanogenic safety profile, makes it ideal for chronic dosing studies aimed at elucidating new pathways in glucose homeostasis, such as its proposed mechanism involving GSK3-β inhibition and glycogenesis activation [1].

Cancer Chemoprevention Studies: Anti-Tumor Promotion in EBV-Associated Models

Utilize Lithosprmoside in in vitro and in vivo models of tumor promotion, particularly those involving EBV. Its potent, benchmarked activity against EBV-EA activation (comparable to or stronger than green tea polyphenol) positions it as a key tool for studying the early stages of viral oncogenesis and for screening novel chemopreventive agents [2].

Pharmacognosy and Natural Product Chemistry: Source Verification and Standardization

Employ Lithosprmoside as a reference standard for the identification and quantification of active principles in plant materials from the Bauhinia genus or other related species. Its well-characterized spectroscopic profile (NMR, MS) and quantifiable presence (e.g., 1.7% w/w in B. holophylla extract) enable robust quality control and standardization of herbal preparations [1].

Comparative Toxicology Studies: Modeling Safe Cyanoglucoside Administration

Use Lithosprmoside as a 'non-cyanogenic' control in studies comparing the safety and efficacy of cyanogenic glycosides. Its inability to release hydrogen cyanide makes it a critical comparator for isolating the therapeutic effects of its structural class from the confounding toxicities associated with cyanide release [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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